1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid
CAS No.: 1787916-23-7
Cat. No.: VC0346103
Molecular Formula: C17H14FNO2
Molecular Weight: 283.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1787916-23-7 |
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Molecular Formula | C17H14FNO2 |
Molecular Weight | 283.3g/mol |
IUPAC Name | 1-[(2-fluorophenyl)methyl]-2-methylindole-3-carboxylic acid |
Standard InChI | InChI=1S/C17H14FNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) |
Standard InChI Key | QVISAQHGBMHJQJ-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Characteristics
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid consists of an indole core with three key modifications: a methyl group at the C2 position, a carboxylic acid at C3, and a 2-fluorobenzyl group attached to the nitrogen atom (N1). The fluorine atom at the ortho position of the benzyl group significantly influences the compound's electronic properties and molecular interactions.
Identification and Basic Properties
The compound is characterized by several identification parameters as outlined in Table 1:
Table 1: Identification Parameters of 1-(2-Fluorobenzyl)-2-Methyl-1H-Indole-3-Carboxylic Acid
Parameter | Value |
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CAS Number | 1787916-23-7 |
Molecular Formula | C17H14FNO2 |
Molecular Weight | 283.30 g/mol |
IUPAC Name | 1-[(2-fluorophenyl)methyl]-2-methylindole-3-carboxylic acid |
InChI | InChI=1S/C17H14FNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) |
InChI Key | QVISAQHGBMHJQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C(=O)O |
The molecular structure features multiple aromatic rings, creating a relatively rigid framework that influences the compound's three-dimensional conformation and interactions with biological targets.
Physical and Chemical Properties
Physical Characteristics
The physical state of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid at room temperature is typically a solid. By comparing with related indole derivatives, it likely presents as a crystalline powder with coloration ranging from white to off-white. While specific experimental solubility data for this exact compound is limited in the available literature, structure-based analysis suggests moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and lower alcohols, with limited solubility in water – consistent with the presence of both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) moieties.
Chemical Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
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The carboxylic acid group at the C3 position can undergo typical carboxylic acid reactions including esterification, amidation, and decarboxylation.
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The indole nitrogen, although substituted with the fluorobenzyl group, still contributes to the compound's basicity.
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The fluorine atom in the benzyl group affects the electronic distribution, potentially influencing the reactivity of neighboring positions.
Synthetic Approaches and Preparation
Structure-Activity Relationships
The biological activity of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid would be influenced by several structural features:
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The carboxylic acid group at C3 potentially enables metal ion chelation, a mechanism observed in similar compounds with antiviral activity
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The 2-methyl substituent affects the electron density of the indole ring, potentially optimizing interactions with biological targets
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The 2-fluorobenzyl group at N1 likely enhances binding through hydrophobic interactions and potential hydrogen bonding via the fluorine atom
Research on related indole compounds indicates that modifications at specific positions can significantly alter biological activity. For example, studies of indole-2-carboxamides have shown that substitutions at the C4 and C6 positions of the indole nucleus can enhance antimycobacterial activity .
Comparison with Structurally Related Compounds
Structural Analogues
Understanding 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid's properties and potential applications can be enhanced by comparing it to structurally related compounds:
Table 3: Comparison with Structurally Related Compounds
Compound | Key Structural Difference | Notable Property Distinction |
---|---|---|
2-Methyl-1H-indole-3-carboxylic acid | Lacks the fluorobenzyl group at N1 | Typically more water-soluble due to free NH group |
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | Contains aldehyde instead of carboxylic acid at C3 | Different reactivity profile; potentially more electrophilic |
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate | Fluorine at para position and methyl ester instead of free acid | Likely more lipophilic with different pharmacokinetic properties |
These structural variations would be expected to result in different physicochemical properties, influencing aspects such as solubility, membrane permeability, and metabolic stability .
Effect of Fluorine Substitution
The position of the fluorine atom on the benzyl group is particularly noteworthy. The ortho-fluorine (2-position) in 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid contrasts with the para-fluorine (4-position) in some analogues like methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate . This difference can significantly impact:
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Conformational preferences due to potential electronic interactions between the fluorine and the indole nitrogen
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Metabolic stability, as ortho-fluorine substitution often blocks oxidative metabolism at that position
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Receptor binding characteristics through altered electronic distribution and hydrogen bonding capabilities
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is limited in the available literature, its characterization would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons of both the indole and fluorobenzyl rings
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¹³C NMR would reveal the carboxylic carbon at approximately 165-175 ppm
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¹⁹F NMR would show a signal for the fluorine atom
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Infrared (IR) spectroscopy would display characteristic absorptions for:
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Carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹)
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O-H stretch (broad, approximately 2500-3300 cm⁻¹)
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Aromatic C=C stretches (approximately 1450-1600 cm⁻¹)
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Mass spectrometry would show a molecular ion peak at m/z 283, corresponding to the molecular weight, along with characteristic fragmentation patterns.
Research Applications and Future Perspectives
Medicinal Chemistry Applications
The unique structural features of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid position it as a potentially valuable scaffold in medicinal chemistry, particularly in antiviral research. Future investigations might explore:
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Structure optimization to enhance activity against HIV integrase
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Evaluation against other viral targets
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Development of derivatives with improved pharmacokinetic properties
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Exploration of potential activity against other pathogens
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